DS-677 potassium

Description

Properties

CAS No. |

24235-63-0 |

|---|---|

Molecular Formula |

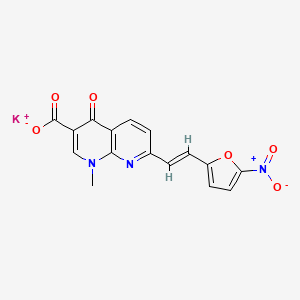

C16H11N3O6 |

Molecular Weight |

341.27 g/mol |

IUPAC Name |

1-methyl-7-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C16H11N3O6/c1-18-8-12(16(21)22)14(20)11-6-3-9(17-15(11)18)2-4-10-5-7-13(25-10)19(23)24/h2-8H,1H3,(H,21,22)/b4-2+ |

InChI Key |

GHYALFXBRYPUHB-DUXPYHPUSA-N |

SMILES |

CN1C=C(C(=O)C2=C1N=C(C=C2)C=CC3=CC=C(O3)[N+](=O)[O-])C(=O)[O-].[K+] |

Isomeric SMILES |

CN1C=C(C(=O)C2=C1N=C(C=C2)/C=C/C3=CC=C(O3)[N+](=O)[O-])C(=O)O |

Canonical SMILES |

CN1C=C(C(=O)C2=C1N=C(C=C2)C=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O |

Other CAS No. |

24366-93-6 |

Related CAS |

29676-95-7 (potassium salt) |

Synonyms |

1-methyl-7-(2-(5-nitro-2-furyl)vinyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 1-methyl-7-(2-(5-nitro-2-furyl)vinyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, potassium salt 1-methyl-7-(2-(5-nitro-2-furyl)vinyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, potassium salt, (E)-isomer potassium 1-methyl-7-(2-(5-nitro-2-furyl)vinyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DS-677 potassium involves the reaction of 1,8-naphthyridine-3-carboxylic acid with potassium hydroxide in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: DS-677 potassium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of oxidized derivatives of this compound.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry: DS-677 potassium is used as a reagent in various organic synthesis reactions. Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules .

Biology: In biological research, this compound is used to study its effects on cellular processes and its potential as a therapeutic agent .

Medicine: The compound is being investigated for its potential use in the treatment of certain diseases due to its unique chemical properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a catalyst in certain chemical reactions .

Mechanism of Action

The mechanism of action of DS-677 potassium involves its interaction with specific molecular targets within cells. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to affect various cellular processes .

Comparison with Similar Compounds

Clarification of Terminology: DS-677 Potassium

The term "DS-677" is referenced in as a component of Siemens graph-based monitoring systems used in quarry operations. It is grouped with other software tools (e.g., DS-550, DS-530) for data analysis and operational control. This discrepancy suggests either a miscommunication in nomenclature or a conflation with unrelated potassium-containing compounds.

Comparison with Potassium-Containing Compounds

While "this compound" lacks chemical relevance, the evidence includes data on other potassium-based compounds. Below is a comparative analysis:

Table 1: Key Potassium Compounds from Evidence

Key Differences :

- Potassium Hydroxide (KOH): A strong base with industrial applications (e.g., catalyst, pH adjuster). It is highly corrosive, requiring strict safety protocols .

- Potassium Antimonyl Tartrate : Used in analytical chemistry for antimony studies; properties include coordination chemistry and redox activity .

- Potassium Chloroaurate : A gold complex with niche applications in materials science, contrasting with the ubiquity of KOH .

Q & A

Q. What experimental precautions are critical when handling potassium-based compounds like DS-677 potassium in laboratory settings?

Methodological Answer: Researchers must prioritize safety protocols, including wearing tightly sealed safety goggles, non-porous gloves, and protective clothing to prevent skin contact. Proper storage conditions (e.g., avoiding dust formation and incompatible materials like strong oxidizers) are essential to maintain compound stability. Regular equipment and workspace sanitation should be enforced to minimize contamination risks .

Q. How can standardized solutions of potassium compounds be prepared to ensure reproducibility in experimental assays?

Methodological Answer: Follow USP guidelines for test solution preparation. For example, dissolve precise masses (e.g., 10 g potassium chromate in 100 mL water) using calibrated equipment. Fresh preparation is critical for unstable compounds (e.g., potassium ferricyanide), and solutions should be stored in inert containers under controlled temperatures to avoid degradation .

Q. What factors influence the stability of potassium compounds during long-term storage or transport?

Methodological Answer: Temperature fluctuations, exposure to moisture, and incompatible materials (e.g., metals or oxidizing agents) can degrade potassium compounds. Stability testing under controlled conditions (e.g., 25°C, dry environments) is recommended. Document pH changes (e.g., 3.0–3.5 for 10% aqueous solutions) and monitor for hazardous decomposition products like sulfur oxides .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data involving potassium compound reactivity under varying environmental conditions?

Methodological Answer: Apply iterative qualitative analysis frameworks to identify principal contradictions (e.g., conflicting reactivity trends at different temperatures). Use control experiments to isolate variables (e.g., pH, humidity) and validate findings through peer-reviewed replication. Cross-reference data with thermodynamic models or historical datasets to contextualize anomalies .

Q. What methodologies optimize the integration of computational and experimental data for potassium compound characterization?

Methodological Answer: Combine high-resolution spectral data (e.g., from Illumina amplicon sequencing) with computational tools like DADA2 for noise reduction and pattern recognition. Validate predictions using experimental assays (e.g., solubility tests) and align results with standardized reference intervals. Transparently report discrepancies between simulated and empirical data .

Q. How should researchers design interdisciplinary studies to explore the ecological or biochemical impacts of potassium compounds?

Methodological Answer: Define a focused research question (e.g., "How does this compound affect microbial communities in soil?"). Use mixed-method approaches:

- Fieldwork : Collect environmental samples under controlled transport conditions to prevent potassium leaching .

- Lab Analysis : Apply QIIME for microbial diversity analysis and cross-validate with toxicity assays .

- Data Synthesis : Use contradiction analysis frameworks to reconcile conflicting results (e.g., stimulatory vs. inhibitory effects) .

Q. What strategies ensure rigorous interpretation of potassium compound interactions in complex matrices (e.g., biological tissues or industrial waste)?

Methodological Answer: Employ tiered analytical workflows:

- Primary Data : Use ICP-MS for quantitative potassium detection and Randox assay protocols for specificity .

- Secondary Data : Integrate peer-reviewed studies on analogous compounds (e.g., potassium permanganate) to infer mechanistic pathways .

- Discussion Frameworks : Structure findings using academic writing standards, emphasizing unexpected results (e.g., "Surprisingly, no correlation was observed between concentration and toxicity") .

Methodological Notes

- Data Contradiction Analysis : Use principal contradiction frameworks to prioritize variables (e.g., temperature over pH) that dominantly influence results .

- Ethical Reporting : Avoid overgeneralization; explicitly document limitations (e.g., sample size, detection thresholds) to maintain reproducibility .

- Literature Review : Exclude non-peer-reviewed sources (e.g., ) and prioritize USP standards or NIST-certified references .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.